molecular formula C21H19NO B3536581 N-(2-ethylphenyl)-2-biphenylcarboxamide

N-(2-ethylphenyl)-2-biphenylcarboxamide

Cat. No.: B3536581
M. Wt: 301.4 g/mol
InChI Key: IXGLPXZZJBSZHH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-biphenylcarboxamide is a carboxamide derivative featuring a biphenyl backbone substituted with a 2-ethylphenyl group at the amide nitrogen. VM-7 (C₂₄H₂₂N₂O₅) has a molecular weight of 418.15 g/mol, a melting point of 128–130°C, and a synthesis yield of 65.24% . Key spectroscopic data include IR peaks at 1700 cm⁻¹ (C=O stretch) and 3249 cm⁻¹ (N-H stretch), with ¹H-NMR signals confirming the 2-ethylphenyl substituent (δ 1.30 ppm for -CH₃) and biphenyl aromatic protons (δ 6.18–7.95 ppm) . Elemental analysis (C: 68.27%, H: 5.21%, N: 6.52%) aligns with its molecular formula .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-2-16-10-6-9-15-20(16)22-21(23)19-14-8-7-13-18(19)17-11-4-3-5-12-17/h3-15H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGLPXZZJBSZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

VM-7 (Nitrate Ester Derivative)

  • Impact: The electron-withdrawing nitrate group may reduce thermal stability compared to non-nitrated analogs, as evidenced by its moderate melting point (128–130°C) .

Compound 24: N-(2-(tert-Butyl)phenyl)-4'-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

  • Key Features : Bulky tert-butyl and pyridinyl-ethyl groups increase steric hindrance, while the methoxy group enhances lipophilicity.
  • Impact : The tert-butyl group likely elevates thermal stability compared to VM-7, though specific melting points are unreported .

Compound 6p: N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide

  • Key Features : Replaces the biphenyl core with a thiophene ring, introducing sulfur-based π-conjugation.
  • Impact : Thiophene’s electron-rich nature may alter reactivity in electrophilic substitutions compared to biphenyl systems .

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Key Features : Nitro group at the phenyl ring and thiophene core.

Table 1: Comparative Data for Selected Carboxamides

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
VM-7 (nitrate ester derivative) Biphenyl 2-ethylphenyl, nitrate ester 418.15 128–130 65.24
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-nitrophenyl 278.30 Not reported Not given
N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide Biphenyl 2-(2-hydroxyethoxy)ethyl 285.34 Not reported Not given
N-(2-phenoxyphenyl)-2-thiophenecarboxamide Thiophene 2-phenoxyphenyl 295.36 Not reported Not given

Key Observations:

Polarity and Solubility: VM-7’s nitrate ester enhances hydrophilicity compared to non-polar tert-butyl or phenoxyphenyl analogs . Hydroxyethoxyethyl substituents (e.g., in ) further improve aqueous solubility due to ether and hydroxyl groups.

Thermal Stability :

  • VM-7’s moderate melting point (128–130°C) suggests reduced stability compared to tert-butyl derivatives, which typically exhibit higher thermal resistance .

Synthetic Yields :

  • VM-7’s 65.24% yield reflects challenges in introducing nitrate esters, whereas simpler carboxamides (e.g., thiophene-based) may achieve higher yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethylphenyl)-2-biphenylcarboxamide
Reactant of Route 2
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N-(2-ethylphenyl)-2-biphenylcarboxamide

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